Journal Name:2D Materials
Journal ISSN:2053-1583
IF:6.861
Journal Website:http://iopscience.iop.org/journal/2053-1583
Year of Origin:0
Publisher:IOP Publishing Ltd.
Number of Articles Per Year:188
Publishing Cycle:
OA or Not:Not
2D Materials ( IF 6.861 ) Pub Date: 2023-04-16 , DOI: 10.1134/s1070328422700348
An Erratum to this paper has been published: https://doi.org/10.1134/S1070328422700348
2D Materials ( IF 6.861 ) Pub Date: 2023-06-01 , DOI: 10.1134/s1070328423700495
AbstractThe structures of 3,5-di-(tert-butyl)-2-hydroxyazobenzene (L) in the free state and in complexes with Ni2+ (I) and Pd2+ (II) cations are studied by X-ray diffraction (XRD). The same space group R\(\bar {3}\)с with close unit cell parameters, the same crystal structure motif, and unusual conformations of the cupola-shaped coordination polyhedra of complexes I and II are revealed by XRD for ligand L. In complexes I and II based on this compound as the ligand, the coordinating atoms form trans-planar coordination nodes.
2D Materials ( IF 6.861 ) Pub Date: 2023-05-22 , DOI: 10.1134/s1070328423700380
Abstract(4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate [Ph3PCH2C6H4F‑4][ZrCl6] (I) is synthesized by the reaction of (4‑fluorobenzyl)triphenylphosphonium chloride with zirconium tetrachloride in an acetonitrile solution. The structure of the compound is characterized by IR spectroscopy, 1Н, 13С{1Н}, and 19F{1Н} NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction (XRD). According to the XRD data, the crystals of complex I (CIF file CCDC no. 2063132) consist of tetrahedral (4‑fluorobenzyl)triphenylphosphonium cations (СРС 99.44(13)°−114.94(12)°, P−C 1.706(2)−1.935(3) Å) of two types and octahedral anions [ZrCl6]2– (trans-ClZrCl angles 177.35(3)°−178.62(3)°, distances Zr−Cl 2.4308(9)–2.5350(11) Å). The structure of complex I is formed due to weak hydrogen bonds between the cations and anions. The IR spectrum of complex I exhibits an intense band of stretching vibrations of the F−CAr bond at 997 cm−1, a band of vibrations of the P−СAr bonds at 1439 cm−1, and bending and stretching C−H vibration bands at 743 and 3059, 2912 cm−1. The doublet due to the long-range interaction on the fluorine atom (J = 8.8 Hz) is the characteristic signal in the 31Р NMR spectrum of complex I. All signals of the carbon atoms in the 13С NMR spectrum are observed as doublets and doublet-doublets due to the direct and long-range interactions with the fluorine and phosphorus atoms.
Tetraphenylphosphorus and Tetraphenylantimony (2-Carboxy)benzenesulfonates: Synthesis and Structures
2D Materials ( IF 6.861 ) Pub Date: 2023-06-01 , DOI: 10.1134/s1070328423700549
AbstractThe reactions of pentaphenylphosphorus and pentaphenylantimony with 2-sulfobenzoic acid in benzene afford tetraphenylphosphonium [Ph4P]+[OSO2C6H4(COOH-2)]− (I) and tetraphenylstibonium [Ph4Sb]+[OSO2C6H4(COOH-2)]− (II) (2-carboxy)benzenesulfonates in the yield up to 90%. Compounds I and II are also synthesized from tetraphenylphosphonium and tetraphenylstibonium chlorides and 2-sulfobenzoic acid in water in the yield up to 89%. The complexes are characterized by X-ray diffraction (XRD) (CIF files CCDC nos. 2144288 (I) and 2123516 (II)) and IR spectroscopy.
2D Materials ( IF 6.861 ) Pub Date: 2023-06-01 , DOI: 10.1134/s1070328423700471
AbstractNeodymium and dysprosium perylene complexes LnI(Per)(DME)2⋅Per (Ln = Nd, Dy) were obtained for the first time by the reaction of the Ln diiodides with perylene in dimethoxyethane. The structure of dysprosium complex was established by X-ray diffraction (CCDC no. 2184200). Experimental–theoretical electron density analysis was performed to specify the type of coordination between the dysprosium cation and perylene in DyI(Per)(DME)2⋅Per. Despite the identical composition, the Nd and Dy complexes have different structures, which is reflected in their luminescence properties.
2D Materials ( IF 6.861 ) Pub Date: 2023-06-27 , DOI: 10.1134/s1070328423700586
AbstractThe reaction of 2,6-di(tert-butyl)anthracene with potassium graphite and monocyclopentadienyllutetium dichloride tetrahydrofuranate in THF gave the anthracenide complex [(η5-C5H5)Lu(η2-2,6-tBu2C14H8)(THF)2] (I), which was studied by X-ray diffraction (CCDC no. 2215512). Complex I crystallizes in the orthorhombic space group P212121. The structural rigidity of the Lu(O)2Cp(anthracene) crystallographic node was demonstrated. The retention of the structure of complex I in solution was confirmed by NMR techniques.
2D Materials ( IF 6.861 ) Pub Date: 2023-07-02 , DOI: 10.1134/s1070328422600620
Abstract1,2-Bis[(2,6-diisopropyl-4-diethylmalonophenyl)imino]acenaphthene (Dem-Bian) with zinc chloride forms complex [(Dem-Bian)ZnCl2] (I). The reaction of complex I with n-BuLi proceeds with the deprotonation of the malonate fragments and gives 1D coordination polymer [ZnCl2(Dem-Bian)Li(DME)2]n (II). The reaction of [(Dem-Bian)CuCl] with n-BuLi affords 1D polymer [(Dem-Bian)Li2(DME)2]n (III). Compounds I–III are characterized by elemental analysis and IR spectroscopy. Derivatives I and II are characterized by 1Н NMR spectroscopy. The crystal structures of compounds II and III are determined by X-ray diffraction (XRD). Their thermal stability is studied by thermogravimetric analysis.
2D Materials ( IF 6.861 ) Pub Date: 2023-06-27 , DOI: 10.1134/s1070328423700604
AbstractThe reaction of 9-iodo-ortho-carborane with n-butylmagnesium bromide affords 9-n-butyl-ortho-carborane. The reaction of the latter with alkali in boiling ethanol gives new nido-carborane [5-Bu-7,8-C2B9H11]– (I) containing the n-butyl substituent at the lower rim of the basket. The reaction of compound I with RuCl2(PPh3)(Ph2P(CH2)4PPh2) results in the formation of the corresponding ruthenium(IV) closo complex 3,3-(Ph2P(CH2)4PPh2)-3-H-3-Cl-9-Bu-closo-3,1,2-RuC2B9H10 (II) characterized by 2D NMR spectroscopy. On heating compound II can react with carbon tetrachloride to form the 17-electron complex 3,3-(Ph2P(CH2)4PPh2)-3-Cl-9-Bu-closo-3,1,2-RuC2B9H10 (III). The structure of complex III is solved by X-ray diffraction (XRD) (CIF file CCDC no. 2180761). The electrochemical studies show that complex III undergoes the reversible transition Ru(II) → Ru(III) similarly to the earlier studied ruthenacarboranes.
2D Materials ( IF 6.861 ) Pub Date: 2023-07-02 , DOI: 10.1134/s1070328423600274
AbstractThe reaction of cobalt pivalate [Co(Piv)2]n and in situ generated N‑heterocyclic carbene IPrPh (1,3-bis(2,6-diisopropylphenyl)-2-phenylimidazol-4-ylidene) affords heteroligand complexes [Co2(Piv)4-(IPrPh)2] (I), [Co2(Piv)2.8(OtBu)1.2(IPrPh)2] (II), and [Co3(μ3-O)(Piv)4(IPrPh)2] (III). The structures of complexes II·C6H14 and III are determined by X-ray diffraction (XRD) (CIF files CCDC nos. 2216724 and 2216725, respectively). Exchange spin-spin interactions between the magnetic Со2+ ions in the synthesized compounds are estimated by quantum chemical calculations.
2D Materials ( IF 6.861 ) Pub Date: 2023-05-22 , DOI: 10.1134/s1070328422100220
AbstractTris(2-methoxyphenyl)antimony and tris(3-fluorophenyl)antimony react with 2,3-dihydroxybenzoic and 3,4-dihydroxybenzoic acids in the presence of tert-butyl hydroperoxide to form carboxycatecholato-О,О'-triarylantimony. Under similar conditions, tris(4-fluorophenyl)antimony reacts with 2,3-dihydroxybenzoic acid to form tris(4-fluorophenyl)antimony dicarboxylate. Structural features of the reaction products are determined by X-ray diffraction (XRD) (CIF files CCDC nos. 2126358 (I), 2124252 (II·H2O·Et2O), 2121839 (III·0.5С6Н6), and 2131083 (IV·2.5С6Н6).
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.40 | 17 | Science Citation Index Expanded | Not |
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